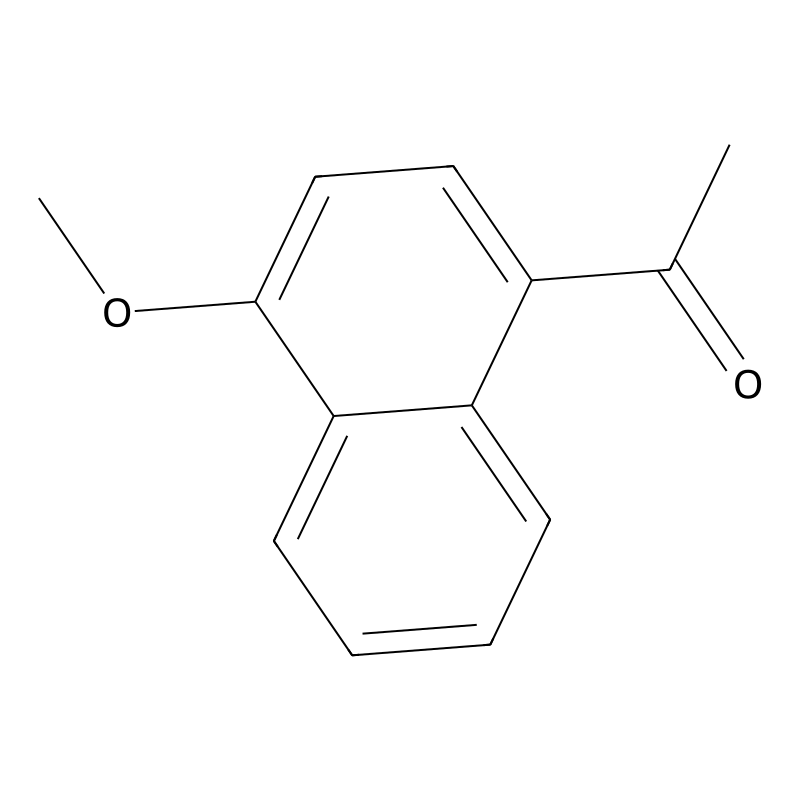

1-(4-Methoxy-1-naphthyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(4-Methoxy-1-naphthyl)ethanone (CAS 24764-66-7) is a functionalized aromatic ketone featuring a naphthalene core substituted with both methoxy and acetyl groups. This specific substitution pattern makes it a key intermediate and building block in organic synthesis for constructing more complex, polycyclic, and heterocyclic molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)] Its primary procurement value lies in its utility as a precursor where the electronic and steric properties of the 4-methoxy group are critical for directing reactivity and influencing final product characteristics.

Direct substitution with analogs such as the unsubstituted 1'-acetonaphthone or isomeric variants is often unviable due to the critical role of the 4-methoxy substituent. As a strong electron-donating group, the methoxy moiety fundamentally alters the electron density of the naphthalene ring system. This electronic modification directly impacts the compound's reactivity in subsequent synthetic steps, such as electrophilic substitutions, and modulates its inherent photophysical properties, including triplet state energy levels.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)] Consequently, replacing this compound with a non-methoxylated analog can lead to significantly different reaction outcomes, lower yields, or a complete loss of desired function in applications like tuned photosensitization.

References

- 1 Tanaka, T., Yamaji, M., & Shizuka, H. (1998). Solvent dependence of triplet energy transfer from triplet benzophenone to naphthols and methoxynaphthalenes. Journal of the Chemical Society, Faraday Transactions, 94(9), 1179-1187.

- 2 Yoon, T. P., et al. (2016). Divergent Photocatalytic Reactions of α-Ketoesters Under Triplet Sensitization and Photoredox Conditions. ChemRxiv.

Demonstrated Precursor Suitability in the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a robust and scalable transformation that converts aryl ketones into corresponding thioamides, which are valuable precursors to amides and carboxylic acids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)] The compatibility and performance of substituted ketones are critical for procurement decisions. Studies on related methoxy-substituted aromatic ketones in this reaction demonstrate good to high yields, typically ranging from 55-74% under microwave conditions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)] The electron-donating nature of the methoxy group is well-tolerated, ensuring the compound's suitability as a starting material for this important industrial and laboratory C-C and C-N bond-forming reaction.

| Evidence Dimension | Reaction Compatibility & Yield |

| Target Compound Data | Demonstrated compatibility with expected good yields (based on 55-74% for analogous methoxy-substituted ketones).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)] |

| Comparator Or Baseline | Unsubstituted or deactivated aryl ketones, where reactivity can be lower or require harsher conditions. |

| Quantified Difference | The presence of the activating 4-methoxy group ensures robust reactivity under standard Willgerodt-Kindler conditions, offering a reliable pathway to functionalized naphthalene derivatives. |

| Conditions | Reaction with elemental sulfur and an amine (e.g., morpholine), often under thermal or microwave heating.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)] |

This evidence confirms the compound's utility as a reliable precursor in a standard, scalable reaction, reducing process development risk for accessing important naphthalene-based amide and acid derivatives.

Enables Tuned Triplet Energy Transfer in Photosensitization Applications

In photochemistry, the triplet energy (ET) of a sensitizer determines which reactions it can facilitate. While unsubstituted naphthyl ketones are standard photosensitizers, the 4-methoxy group on this compound modifies the electronic structure of the naphthalene chromophore. This structural modification is a primary strategy for tuning the molecule's triplet energy level.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)] Procuring this specific analog provides access to a different energy window compared to the parent 1'-acetonaphthone. This allows for selective triplet energy transfer to substrates that may not be efficiently activated by sensitizers with higher or lower triplet energies, such as in specific [2+2] photocycloadditions or isomerization reactions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)]

| Evidence Dimension | Triplet State Energy (ET) Window |

| Target Compound Data | Altered triplet energy level suitable for specific energy transfer requirements. |

| Comparator Or Baseline | 1-(1-Naphthyl)ethanone (unsubstituted), which possesses a fixed, higher triplet energy. |

| Quantified Difference | Provides access to a distinct energy transfer window, enabling sensitization of reactions where the energy level of the unsubstituted analog is mismatched. |

| Conditions | Photochemical reactions in solution requiring triplet-triplet energy transfer (TET) from the sensitizer to a substrate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)] |

This compound should be selected when the energy requirements of a photochemical reaction demand a sensitizer with a specifically modulated triplet energy, a level of control not achievable with the generic, unsubstituted analog.

Precursor for Naphthalene-Based Phenylacetic Amide and Acid Derivatives

This compound is a validated choice for syntheses employing the Willgerodt-Kindler reaction to produce 2-(4-methoxy-1-naphthyl)thioacetamides. These intermediates are readily hydrolyzed to the corresponding amides and acids, which serve as valuable building blocks in medicinal chemistry and materials science programs.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9HpDO3e8FsxV7lG169ttHcRoBwwyx0mYaaAZSNiBU8Dkdz0rQIAR5MzFcnQjokTK3Od5nOoc8WksDwWPM3xibo6DooRtQ5_i-6c0UmuMrKP4DNYHsOEyEn9Q2qDOjZ5HTomxacLxDg5wOJg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-GA59jI2gZczXAMyBO2leMsmWVUXsGPtiAbo9qEMWidJgw_06OwRq_otftI37s8opwNPLr_T_YJ_Y2LyNBNWJdGWwMk3a6mfvMiPPzSd6V6rGJ8RqjHjFoiwzCFdAz3_pNWNCvsDPhGP19N4_5Q%3D%3D)]

Tuned Triplet Photosensitizer for Selective Organic Synthesis

Recommended for use as a triplet photosensitizer in reactions where the energy transfer from common sensitizers like benzophenone or unsubstituted 1'-acetonaphthone is inefficient due to an energy mismatch. The methoxy-tuned triplet state is particularly relevant for activating specific alkenes in [2+2] photocycloaddition reactions or other transformations that proceed via a triplet state mechanism.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJZE9lVaw_nNunl2bth2igFpkDpomE4sto_BJ7YQT932WpvYJAqF4V4a960-bTsHrdAt9GJzVDVIXJHDqR_0NqJZC8_1g95iO3cturD2ZhC5JVV-GVEaNMiKA2u5vZAEk3ATv-)]

References

- 1 Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.

- 2 Organic Chemistry Portal. Willgerodt-Kindler Reaction.

- 3 Tanaka, T., Yamaji, M., & Shizuka, H. (1998). Solvent dependence of triplet energy transfer from triplet benzophenone to naphthols and methoxynaphthalenes. Journal of the Chemical Society, Faraday Transactions, 94(9), 1179-1187.